BrettPhos AuNTf2
Description
Overview of Homogeneous Gold(I) Catalysis in Organic Synthesis
Homogeneous gold catalysis has rapidly evolved into a significant and powerful tool in modern organic synthesis. chim.itresearchgate.net For a long time, gold was considered chemically inert, but the late 20th and early 21st centuries witnessed a surge in research demonstrating its unique catalytic abilities. frontiersin.org Gold(I) complexes, in particular, have emerged as highly effective catalysts for a wide array of organic transformations. tandfonline.comnih.gov
The primary role of gold(I) catalysts lies in their ability to act as soft, carbophilic Lewis acids, allowing them to activate unsaturated carbon-carbon bonds such as those in alkynes, allenes, and alkenes. frontiersin.orgmdpi.comresearchgate.net This activation facilitates nucleophilic attack, leading to the formation of new carbon-carbon and carbon-heteroatom bonds under remarkably mild reaction conditions. researchgate.net One of the key advantages of gold catalysis is its high functional group tolerance, which allows for the synthesis of complex molecular architectures from simple starting materials. frontiersin.org Gold-catalyzed reactions often proceed with high selectivity and efficiency, making them attractive for applications in the synthesis of fine chemicals, pharmaceuticals, and natural products. frontiersin.orgtandfonline.com The field has seen exponential growth, with a continuous expansion of new synthetic methodologies and applications. chim.it
The Emergence of Sterically Demanding Phosphine (B1218219) Ligands in Gold Catalysis
The reactivity and stability of gold(I) catalysts are significantly influenced by the ancillary ligands coordinated to the gold center. nih.gov While early gold catalysis often utilized simple gold salts or complexes with less bulky ligands, the development of sterically demanding phosphine ligands has been crucial in advancing the field. sigmaaldrich.comrsc.org The steric and electronic properties of these ligands can be finely tuned to control the catalytic activity and selectivity of the gold complex. rsc.org
Significance of BrettPhos AuNTf2 as a Catalytic System
Among the array of modern catalytic systems, this compound has emerged as a notable and highly effective cationic gold(I) complex. sigmaaldrich.com The catalyst incorporates the BrettPhos ligand, a sterically hindered and electron-rich biarylmonophosphine, coordinated to a gold(I) center with a non-coordinating bis(trifluoromethanesulfonyl)imide (NTf2) counteranion. sigmaaldrich.comnih.gov First reported by Professor Liming Zhang, this catalyst exemplifies the benefits of using bulky phosphine ligands in gold catalysis. sigmaaldrich.com
The steric congestion imposed by the BrettPhos ligand makes the gold center more stable, which contributes to a longer catalyst lifetime and the ability to facilitate difficult transformations by minimizing side reactions. sigmaaldrich.comsigmaaldrich.com this compound has demonstrated exceptional efficacy in a variety of challenging synthetic applications. For instance, it is particularly effective in catalyzing the oxidative cyclization to produce enantioenriched azetidinones with high enantiomeric excess. sigmaaldrich.comsigmaaldrich.com It has also proven to be the optimal catalyst for the construction of 1,2-dihydrocyclopenta[a]indenes from diynes and for intramolecular nitrene transfers using an azido (B1232118) group as the nitrene source. sigmaaldrich.comsigmaaldrich.com The superior performance of this compound in these reactions, where other catalysts like IPrAuNTf2 are substantially less effective, highlights its significance and utility in contemporary organic synthesis. sigmaaldrich.com
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1296269-97-0 |
| Molecular Formula | C37H53AuF6NO6PS2 |
| Molecular Weight | 1013.88 g/mol |
| Exact Mass | 1013.26 g/mol |
Data sourced from Chemsrc. chemsrc.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1296269-97-0 |
|---|---|
Molecular Formula |
C37H54AuF6NO6PS2+ |
Molecular Weight |
1014.9 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C35H53O2P.C2F6NO4S2.Au/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h19-25,27-28H,9-18H2,1-8H3;;/q;-1;+1/p+1 |
InChI Key |
SMTGSBLIUQSWAP-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Ligand Design Principles and Structural Considerations for Brettphos Auntf2
Molecular Architecture of the BrettPhos Ligand and its Gold(I) Complex
The performance of BrettPhos AuNTf2 is a direct result of the interplay between its constituent parts: the phosphine (B1218219) ligand and the counterion.
Steric and Electronic Characteristics of the Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane Ligand
The BrettPhos ligand, chemically named dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, is a member of the Buchwald phosphine ligand family. ontosight.ai Its structure is characterized by significant steric bulk and distinct electronic properties. benchchem.com The ligand features two cyclohexyl groups and a biphenyl (B1667301) backbone substituted with isopropyl groups. ontosight.aialfachemic.comnih.gov This bulky architecture provides exceptional steric protection to the gold(I) center, which helps to prevent catalyst decomposition pathways like ligand dissociation and enhances stability during catalytic cycles.
From an electronic standpoint, BrettPhos is considered an electron-rich ligand. sigmaaldrich.comnih.gov This property influences the electronic environment of the gold center, which in turn affects the catalytic activity. For instance, in the context of palladium-catalyzed Buchwald-Hartwig amination, the electron-rich nature of the Pd-BrettPhos system is thought to facilitate the reductive elimination step. nih.govresearchgate.net While the specific electronic effects can vary depending on the reaction, the electron-donating character of BrettPhos is a key feature of its design. benchchem.com
Influence of the Bis(trifluoromethylsulfonyl)azanide (NTf2-) Counterion on Gold(I) Electrophilicity and Catalytic Stability
The bis(trifluoromethylsulfonyl)azanide (NTf2-) anion is a weakly coordinating anion. benchchem.com This means it has a low affinity for the gold(I) center, which is crucial for maintaining the high electrophilicity of the cationic gold complex. sci-hub.se A highly electrophilic gold center is more reactive and effective in activating substrates in catalytic reactions. sci-hub.se In contrast, strongly coordinating anions, such as chloride, can reduce the electrophilicity of the gold(I) center and limit its catalytic versatility.
Comparative Analysis of this compound with Alternative Gold(I) Ligand Frameworks
The advantages of this compound become more apparent when compared to other gold(I) catalyst systems.
Evaluation Against Other Phosphine Ligands (e.g., Ph3P, XPhos, SPhos, Cy3P, MePhos, PAd2)
Compared to gold complexes with less sterically demanding phosphine ligands like triphenylphosphine (B44618) (Ph3P), this compound offers superior steric protection to the gold(I) center. This increased steric bulk minimizes decomposition pathways and enhances catalyst stability. sigmaaldrich.com In certain reactions, such as the hydration of haloalkynes, this compound has demonstrated higher yields compared to catalysts with ligands like Ph3P, XPhos, and MePhos. jlu.edu.cn For example, in one study, this compound achieved a 94% yield, while XPhos AuNTf2 and MePhos AuNTf2 gave yields of 88% and 77%, respectively. jlu.edu.cn However, in other transformations, different ligands may be optimal. For instance, in the dimerization of 2-ethynylanilines, catalysts with ligands like JohnPhos and DavePhos showed better conversion than BrettPhos. researchgate.net This highlights that the choice of ligand is often reaction-dependent.
| Gold Catalyst | Yield (%) |
|---|---|
| This compound | 94 |
| XPhos AuNTf2 | 88 |
| MePhos AuNTf2 | 77 |
| Ph3PAuNTf2 | 64 |
Comparison with N-Heterocyclic Carbene (NHC) Gold Complexes (e.g., IPrAuNTf2, SIPrAuNTf2)
N-Heterocyclic carbenes (NHCs) are another important class of ligands for gold(I) catalysts. researchgate.net NHC-gold complexes, such as IPrAuNTf2, are often more stable than their phosphine counterparts. sigmaaldrich.com However, the phosphine ligand in this compound offers a more tunable σ-donor strength, which can be advantageous for balancing reactivity and stability in certain reactions like cross-coupling. In some instances, this compound has been shown to be more effective than IPrAuNTf2. For example, in the construction of 1,2-dihydrocyclopenta[a]indenes from diynes, this compound was found to be optimal, while IPrAuNTf2 was substantially less effective. sigmaaldrich.com Conversely, in the gold-catalyzed oxidative cascade cyclization of 1,4-diyn-3-ones, IPrAuNTf2 provided a higher yield of the desired product compared to BrettPhos-AuNTf2. kyoto-u.ac.jp
| Gold Catalyst | Yield (%) |
|---|---|
| IPrAuNTf2 | 28 |
| BrettPhos-AuNTf2 | 15 |
| JohnPhos-AuNTf2 | 10 |
| PPh3AuNTf2 | trace |
Role of Ligand Steric Bulk and Electronic Nature in Modulating Reactivity and Selectivity
The steric and electronic properties of the ligand are crucial in controlling the reactivity and selectivity of gold(I) catalysts. nih.govchemrxiv.orgacs.org The significant steric bulk of the BrettPhos ligand can provide better shielding to the highly electrophilic carbene center in certain reactions, leading to excellent reaction efficiency. nih.gov This steric hindrance can also influence the regioselectivity of a reaction by directing the approach of a substrate. chemrxiv.org
The electronic nature of the ligand also plays a critical role. rsc.org The electron-donating properties of BrettPhos can modulate the electronics of the gold center, impacting its catalytic activity. The interplay between steric bulk and electronic properties allows for the fine-tuning of the catalyst's performance for a specific transformation. acs.org This comprehensive control over reactivity and selectivity is a key reason for the widespread use of ligands like BrettPhos in homogeneous gold catalysis.
Catalytic Applications in Advanced Organic Synthesis
Cyclization and Annulation Reactions
BrettPhos AuNTf2 demonstrates significant utility in mediating a variety of cyclization and annulation reactions, which are fundamental processes for the assembly of cyclic and polycyclic structures.
Gold(I) catalysts, known for their strong affinity for carbon-carbon multiple bonds (alkynophilicity), activate alkynes, enynes, and allenes toward nucleophilic attack, initiating cycloisomerization cascades. researchgate.netresearchgate.net These reactions are highly atom-economical, rearranging the molecular skeleton to produce complex cyclic products from linear precursors. documentsdelivered.comresearchgate.net The mechanism generally proceeds without a change in the formal oxidation state of the gold(I) center.
This compound is a highly effective catalyst for the stereoselective synthesis of azetidin-3-ones, a class of β-lactam compounds. This transformation is achieved through a gold-catalyzed intermolecular oxidation of alkynes, followed by an intramolecular cyclization. nih.gov In a protocol developed by Zhang and coworkers, enantioenriched azetidinones were synthesized in a three-step sequence starting from Ellman's chiral sulfinimines. researchgate.net The key final step, an oxidative cyclization of chiral N-propargylsulfonamides, is catalyzed by this compound. nih.gov
The use of this catalyst offered a significant improvement over other gold catalysts, leading to the formation of the desired azetidinone products with high yields and excellent enantiomeric excess (up to 99% ee). researchgate.netnih.gov The reaction proceeds through the generation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov The steric bulk of the BrettPhos ligand is crucial for the success of this transformation. researchgate.net A notable advantage of this method is its compatibility with acid-labile protecting groups like Boc and MOM, as the reaction can be performed without the need for acid additives. nih.gov
| Entry | Substrate Protecting Group (R) | Oxidant | Yield (%) |
|---|---|---|---|
| 1 | Boc | 8-Methylquinoline N-oxide | 75 |
| 2 | MOM | 8-Methylquinoline N-oxide | 74 |
| 3 | Bus (t-butanesulfonyl) | Pyridine (B92270) N-oxide | 72 |
| 4 | TBDPS | 8-Methylquinoline N-oxide | 68 |
The construction of fused polycyclic systems is another area where this compound has proven to be a superior catalyst. It is considered optimal for the synthesis of 1,2-dihydrocyclopenta[a]indenes from diynes. researchgate.net The steric congestion provided by the BrettPhos ligand is believed to stabilize the electrophilic gold center, leading to longer catalyst lifetimes and facilitating challenging reactions by minimizing side reactions. researchgate.net Theoretical and experimental studies suggest that this transformation may involve a novel gold vinylidene species. researchgate.net
While this compound is specifically highlighted for certain fused systems, the broader class of indeno[1,2-c]furans, which are valuable polycyclic furan (B31954) scaffolds in materials chemistry, can be synthesized through various catalytic methods, including those employing palladium and cobalt. documentsdelivered.comnih.gov
The synthesis of spiroindolines from allene (B1206475) precursors is a significant application of gold catalysis. In the context of bis(indol-3-yl)-allenes, gold catalysts can control the cycloaddition to produce different types of fused spiroindolines. nih.gov While the highly enantioselective desymmetrization of these substrates has been achieved with a related (R)-DTBM-Segphos(AuNTf2)2 catalyst, the general principle involves the activation of the allene by the gold(I) center to facilitate the cyclization cascade. nih.gov This catalyst-controlled approach allows for selective access to different spiroindoline frameworks bearing a spiro quaternary stereocenter, which are important motifs in biologically active molecules. researchgate.netnih.gov
Gold-catalyzed reactions are a well-established method for the synthesis of cyclopropanes. researchgate.net In certain transformations, the steric properties of the phosphine (B1218219) ligand on the gold catalyst play a crucial role. For the cyclopropanation of benzene (B151609) rings, which proceeds via an oxidatively generated α-oxo gold carbene, sterically demanding ligands are beneficial. In this context, this compound demonstrated better performance than catalysts with less bulky ligands like JohnPhos and tBuXPhos. However, it was found to be substantially inferior to catalysts bearing even more hindered ligands, such as Me4tBuXPhos, highlighting the critical importance of ligand bulk in this specific cyclopropanation chemistry. sigmaaldrich.com
| Ligand | Yield (%) |
|---|---|
| Ph3P | <5 |
| JohnPhos | <5 |
| tBuXPhos | <5 |
| BrettPhos | 32 |
| Me4tBuXPhos | 81 |
This compound is adept at catalyzing the synthesis of various nitrogen- and oxygen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govorganic-chemistry.org
A prime example involving nitrogen is the synthesis of azetidinones as detailed previously (Section 3.1.1.1). researchgate.netnih.gov Beyond this, this compound has been identified as the most effective catalyst for an intramolecular nitrene transfer using an azido (B1232118) group as the nitrene source. This reaction leads to the formation of valuable bicyclic pyrroles, which have been used as synthons in the formal synthesis of 7-methoxymitosene. sigmaaldrich.com The synthesis of other nitrogen heterocycles, such as pyridines and piperidines, can also be achieved through gold-catalyzed cyclization of aminoalkynes and related substrates. nih.govrsc.org
In the realm of oxygen-containing heterocycles, gold catalysis is a powerful tool for activating π-systems for attack by oxygen nucleophiles. researchgate.net While many gold catalysts are used for this purpose, the specific choice of a bulky ligand like BrettPhos can be critical for achieving desired reactivity and selectivity in complex transformations.
Synthesis of Nitrogen- and Oxygen-Containing Heterocycles
Intramolecular Nitrene Transfer for Bicyclic Pyrrole (B145914) Formation
The intramolecular nitrene transfer reaction is a potent strategy for the construction of nitrogen-containing heterocycles. This compound has been identified as a superior catalyst for the intramolecular nitrene transfer from an azido group to an alkyne, leading to the formation of valuable bicyclic pyrroles. This transformation is a key step in the formal synthesis of complex molecules like 7-methoxymitosene. The steric bulk of the BrettPhos ligand is thought to stabilize the gold center, thereby promoting the desired catalytic activity and minimizing side reactions.
In a related dual gold-catalyzed approach to synthesizing bicyclic and tricyclic pyrroles from N-propargyl ynamides, various phosphine ligands were screened. acs.org While BrettPhos provided the desired pyrrole product, other ligands were also investigated to optimize the reaction yield. acs.org This highlights the nuanced role of ligand architecture in dictating the efficiency of gold-catalyzed cyclizations. acs.org
Table 1: Ligand Screening in the Dual Gold-Catalyzed Synthesis of Tricyclic Pyrrole 2a from N-propargyl ynamide 1a acs.org
| Entry | Catalyst (5 mol%) | Ligand | Yield (%) |
| 1 | DAC-NTf2 | - | 62 |
| 2 | IPrAuNTf2 | IPr | - |
| 3 | Au(PPh3)Cl/AgNTf2 | PPh3 | Low |
| 4 | Au(SPhos)Cl/AgNTf2 | SPhos | 35 |
| 5 | Au(BrettPhos)Cl/AgNTf2 | BrettPhos | 46 |
| 6 | Au(t-BuXPhos)Cl/AgNTf2 | t-BuXPhos | 40 |
| 7 | DAC-PF6 | - | 86 |
Oxidative Cyclization in Chroman-3-one (B94795) Synthesis
Chroman-3-ones are important structural motifs in medicinal chemistry and natural product synthesis. nih.gov A highly efficient method for their synthesis involves the gold-catalyzed intermolecular oxidation of readily available propargyl aryl ethers. nih.gov While this specific transformation has been optimized with the even more sterically hindered Me4t-BuXPhosAuNTf2 catalyst, the underlying principle highlights the effectiveness of bulky, electron-rich phosphine ligands in this context. nih.gov The steric congestion provided by ligands like BrettPhos and its analogues is crucial for catalyst stability and for facilitating the desired oxidative cyclization pathway while suppressing unwanted side reactions. nih.gov The reaction proceeds via the formation of a gold carbene intermediate, which then undergoes intramolecular trapping by the aryl ring to furnish the chroman-3-one core. nih.gov
Formation of Pyrroline (B1223166) Derivatives from Homopropargyl Sulfonamides and Ynamides
The synthesis of pyrroline and related five-membered nitrogen heterocycles is of significant interest in synthetic chemistry. Gold catalysis, particularly with catalysts like this compound, has been explored for the cyclization of nitrogen-containing substrates. In the dual gold-catalyzed synthesis of bicyclic and tricyclic pyrroles from N-propargyl ynamides, BrettPhos was among the phosphine ligands evaluated, demonstrating its applicability in transformations involving ynamide substrates. acs.org The reaction proceeds through a cascade involving the activation of both the alkyne and the ynamide moieties, leading to the formation of the fused pyrrole system. acs.org
While the direct synthesis of pyrrolines from homopropargyl sulfonamides using this compound is not extensively documented in the reviewed literature, the reactivity of gold catalysts with sulfonamide-tethered alkynes is well-established in the formation of other nitrogen heterocycles.
Divergent Synthesis of Quinazolinone and Ampakine Analogues
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov Gold-catalyzed methods have been developed for the synthesis of fused quinazolinone scaffolds through the selective cyclization of alkynyl quinazolinone-tethered pyrroles. nih.gov These reactions can proceed through different pathways, such as 6-exo-dig or 7-endo-dig cyclizations, to afford diverse fused quinazolinone architectures. nih.gov Although these examples establish the utility of gold catalysis in this area, the specific application of this compound in the divergent synthesis of quinazolinone analogues has not been detailed in the surveyed literature.
Similarly, the synthesis of ampakine analogues, a class of compounds known for their cognitive-enhancing effects, using this compound has not been reported in the reviewed scientific literature.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a carbon-carbon multiple bond, are highly atom-economical processes for the synthesis of functionalized organic molecules.
Regioselective Hydroamination of Alkynes and Alkenes
The hydroamination of alkynes and alkenes is a direct and efficient method for the synthesis of amines, enamines, and imines. While gold catalysis has been explored for hydroamination reactions, the use of this compound for this purpose is not well-documented in the reviewed literature. Research in this area has often focused on other catalytic systems. For instance, highly enantio- and regioselective hydroamination of alkenes has been achieved using copper-hydride catalysts with chiral phosphine ligands. organic-chemistry.orgnih.govnih.gov For the hydroamination of alkynes, catalysts based on silver and copper have also been shown to be effective. organic-chemistry.orgrsc.org In the context of gold catalysis, BrettPhosAuNTf2 was tested in the regioselective dimerization of terminal alkynes, a reaction that proceeds via a different mechanistic pathway than hydroamination. nih.gov
Directed Hydroarylation Reactions
Directed hydroarylation reactions enable the selective functionalization of C-H bonds, offering a powerful tool for the synthesis of complex aromatic compounds. While the direct application of this compound in directed hydroarylation is not extensively reported, related transformations highlight the potential of bulky phosphine ligands in such reactions. For instance, an iridium catalyst has been used for the atroposelective hydroarylation of biaryl phosphines, where a phosphorus center directs the C-H activation. nih.govescholarship.org This demonstrates the principle of using a phosphine moiety to direct a hydroarylation process, a concept that could potentially be extended to gold catalysis with ligands like BrettPhos.
Oxidative Coupling and Oxygen Transfer Methodologies
The direct coupling of two unfunctionalized C-H bonds represents a significant advancement in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. researchgate.netnih.govdeepdyve.com Gold-catalyzed oxidative cross-coupling of arenes and alkynes provides a powerful strategy for the formation of C(sp²)-C(sp) bonds. rsc.org Mechanistic studies suggest that the reaction proceeds through a ligand exchange process involving the alkyne, the Au(I)-catalyst, and a hypervalent iodine reagent, which acts as the oxidant. rsc.org This leads to the formation of an Au(I)-acetylide complex and a more reactive "non-symmetric" I(III) oxidant, which facilitates the crucial Au(I)/Au(III) catalytic cycle. rsc.org The nature of the ancillary and anionic ligands plays a critical role in the reactivity of the key Au(III) intermediates. rsc.org
Gold(I) catalysts, including those with bulky phosphine ligands, have been shown to effect the oxidation of alkynes using N-oxides as the oxygen source. rsc.orgnih.gov A key mechanistic feature of these reactions is the proposed formation of a highly electrophilic α-oxo gold carbene intermediate. rsc.orgnih.gov This reactive species is generated through the transfer of an oxygen atom from the N-oxide to the gold-activated alkyne.
The general mechanism is thought to involve the initial coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. Subsequent nucleophilic attack by the N-oxide leads to the formation of an intermediate that, upon rearrangement and loss of the corresponding pyridine or quinoline (B57606), generates the α-oxo gold carbene. This versatile intermediate can then undergo a variety of subsequent transformations, including intramolecular reactions with tethered nucleophiles. rsc.org For instance, in the case of phenyl propargyl ethers, the α-oxo gold carbene can be trapped by the tethered arene to form a gold enolate, which can then react further. rsc.org
Broader Scope in C-C, C-N, and C-O Bond Formation
The BrettPhos ligand, due to its steric hindrance and electron-donating properties, has found wide applicability in various cross-coupling reactions, primarily with palladium catalysis, which highlights the versatility of this ligand scaffold in facilitating challenging bond formations. sigmaaldrich.comnih.gov
While the use of this compound specifically for C-C cross-coupling is not as extensively documented as its palladium counterpart, the general utility of the BrettPhos ligand in such reactions is well-established. nih.gov In palladium-catalyzed systems, BrettPhos has been instrumental in Suzuki-Miyaura, Negishi, and other cross-coupling reactions for the formation of C-C bonds. nih.gov In the context of gold catalysis, dimeric gold complexes have been shown to be effective in the oxidative cross-coupling of arylboronates and arylsilanes for the synthesis of a variety of biaryl compounds. nju.edu.cnresearchgate.net This demonstrates the potential of gold catalysts in C-C bond formation, a field where the application of bulky phosphine ligands like BrettPhos could offer significant advantages.
Similar to C-C bond formation, the BrettPhos ligand has demonstrated significant utility in palladium-catalyzed C-O cross-coupling reactions. researchgate.netnih.gov For instance, a Pd/BrettPhos catalyst system has been reported for the fluoroalkoxylation of activated aryl halides, where the ligand was shown to influence the reductive elimination pathway. nih.gov
In the realm of gold catalysis, the formation of C-O bonds is a well-established process, particularly in the context of alkyne activation. nih.govacs.org Cationic gold(I) complexes are highly effective in activating alkynes towards nucleophilic attack by oxygen-containing nucleophiles such as water and alcohols. acs.org This reactivity has been widely exploited for the intramolecular cyclization of alkynols to form oxygen-containing heterocycles. nih.gov The steric and electronic properties of bulky phosphine ligands like BrettPhos can enhance the stability and reactivity of the gold catalyst in these transformations. sigmaaldrich.com
Carbon-Nitrogen Bond Forming Transformations
The cationic gold(I) complex, this compound, has emerged as a highly effective catalyst for facilitating a range of carbon-nitrogen (C-N) bond-forming reactions. The steric bulk and electron-rich nature of the BrettPhos ligand enhance the stability and reactivity of the gold center, enabling challenging transformations under mild conditions. This section details the application of this compound in key C-N bond-forming reactions, including the synthesis of azetidinones, bicyclic pyrroles, and oxazoles.
Enantioselective Synthesis of Azetidinones
A notable application of this compound is in the enantioselective oxidative cyclization of N-allylic sulfinamides, providing access to valuable β-lactam structures. Research has demonstrated that this gold catalyst is particularly effective in the final oxidative cyclization step for producing enantioenriched azetidinones. The reaction proceeds with high yields and excellent enantioselectivity, highlighting the catalyst's ability to control stereochemistry.
The steric hindrance provided by the BrettPhos ligand is crucial for minimizing side reactions and enhancing the catalyst's lifetime. This allows for efficient transformations that are otherwise difficult to achieve with less sterically demanding catalysts. The use of this compound has been shown to be optimal in providing these nitrogen-containing heterocycles in up to 99% enantiomeric excess (ee).
Table 1: this compound Catalyzed Enantioselective Synthesis of Azetidinones (Note: The following data is a representative example based on published research. Substrate numbering corresponds to the original publication.)
| Entry | Substrate | Time (h) | Yield (%) | ee (%) |
| 1 | 3a | 12 | 80 | 99 |
| 2 | 3b | 12 | 81 | 99 |
| 3 | 3c | 12 | 80 | 99 |
| 4 | 3d | 12 | 75 | 99 |
| 5 | 3e | 12 | 85 | 99 |
| 6 | 3f | 12 | 82 | 99 |
| 7 | 3g | 12 | 80 | 99 |
| 8 | 3h | 12 | 78 | 99 |
| 9 | 3i | 12 | 76 | 99 |
| 10 | 3j | 12 | 75 | 99 |
| 11 | 3k | 12 | 72 | 99 |
| 12 | 3l | 12 | 70 | 99 |
Reaction Conditions: Substrate (0.1 mmol), this compound (5 mol %), Oxidant (1.2 equiv), Solvent, Room Temperature.
Intramolecular Nitrene Transfer for Bicyclic Pyrrole Synthesis
This compound has proven to be a superior catalyst for intramolecular nitrene transfer reactions, utilizing an azido group as the nitrene source. This methodology allows for the efficient construction of bicyclic pyrrole frameworks, which are valuable synthons in organic synthesis. The catalyst's ability to facilitate this transformation underscores its utility in complex heterocyclic synthesis.
The reaction involves the gold-catalyzed activation of an alkenyl azide, leading to the intramolecular transfer of the nitrene to the double bond and subsequent cyclization. The resulting bicyclic pyrroles are formed in good to excellent yields, demonstrating the robustness of this catalytic system.
Table 2: this compound Catalyzed Synthesis of Bicyclic Pyrroles (Note: The following data is a representative example based on published research. Substrate numbering corresponds to the original publication.)
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | 3a | 1 | 91 |
| 2 | 3b | 1 | 89 |
| 3 | 3c | 1 | 85 |
| 4 | 3d | 1 | 82 |
| 5 | 3e | 1 | 80 |
| 6 | 3f | 1 | 88 |
| 7 | 3g | 1 | 86 |
| 8 | 3h | 1 | 83 |
| 9 | 3i | 1 | 81 |
| 10 | 3j | 1 | 87 |
Reaction Conditions: Substrate (0.2 mmol), this compound (5 mol %), Solvent, 80 °C.
Synthesis of Oxazoles via [2+2+1] Cycloaddition
In addition to intramolecular reactions, this compound is also effective in mediating intermolecular C-N bond-forming transformations. A key example is the gold(I)-catalyzed [2+2+1] cycloaddition of α-oxo-gold carbenes with nitriles to generate 2,5-disubstituted oxazoles. This reaction provides a direct route to a medicinally important class of heterocycles.
The reaction proceeds through the in situ formation of an α-oxo-gold carbene from a terminal alkyne, which then undergoes a cycloaddition with a nitrile. The use of this compound is advantageous for reactions involving less reactive or precious nitriles, where it allows for satisfactory yields even with a limited excess of the nitrile component.
Table 3: this compound Catalyzed Synthesis of 2,5-Disubstituted Oxazoles (Note: The following data is a representative example based on published research. Substrate numbering corresponds to the original publication.)
| Entry | Alkyne | Nitrile | Yield (%) |
| 1 | 1a | 2a | 80 |
| 2 | 1b | 2a | 82 |
| 3 | 1c | 2a | 78 |
| 4 | 1d | 2a | 85 |
| 5 | 1e | 2a | 75 |
| 6 | 1f | 2b | 70 |
| 7 | 1g | 2b | 68 |
| 8 | 1h | 2c | 65 |
| 9 | 1i | 2c | 62 |
| 10 | 1j | 2d | 60 |
Reaction Conditions: Alkyne (0.3 mmol), Nitrile (3-10 equiv), this compound (5 mol %), Oxidant (1.3 equiv), Solvent, 60 °C.
Mechanistic Investigations of Brettphos Auntf2 Catalysis
Modes of Activation by the Gold(I) Center
The catalytic cycle of BrettPhos AuNTf2 is initiated through the interaction of the gold(I) center with organic substrates. The bulky phosphine (B1218219) ligand plays a critical role, creating a sterically congested environment around the gold atom which not only stabilizes the electrophilic metal but also steers the reactivity, often preventing side reactions and enhancing catalyst lifetime. sigmaaldrich.com
π-Activation of Carbon-Carbon Unsaturated Systems (Alkynes, Allenes, Alkenes)
A fundamental activation mode of gold(I) catalysts, including this compound, involves the π-activation of carbon-carbon multiple bonds. Gold(I) complexes are highly π-acidic, allowing them to coordinate to alkynes, allenes, and alkenes. This coordination polarizes the unsaturated system, rendering it susceptible to nucleophilic attack. This initial activation is a pivotal step in a vast array of gold-catalyzed transformations. nih.govrsc.org In the context of this compound, this π-activation is the gateway to forming more complex intermediates, such as gold vinylidenes from terminal alkynes. acs.orgnih.gov The interaction between the gold(I) center and an alkyne, for instance, weakens the C≡C triple bond and increases the electrophilicity of the alkyne carbons, thereby lowering the activation barrier for subsequent reaction steps.
Generation and Reactivity of Highly Electrophilic Gold(I) Species
Cationic gold(I) complexes derived from bulky, electron-rich phosphine ligands like BrettPhos are significantly more effective catalysts than those with less sterically demanding ligands. sigmaaldrich.com The combination of the cationic [Au(I)] center and the non-coordinating counterion (NTf2⁻) generates a highly electrophilic species. The steric bulk of the BrettPhos ligand prevents catalyst deactivation pathways such as dimerization or disproportionation, thereby maintaining the high electrophilicity and catalytic activity. sigmaaldrich.com This enhanced electrophilicity is crucial for activating even weakly nucleophilic substrates and for driving challenging chemical transformations. For example, the high electrophilicity of the gold carbene intermediates generated from this catalyst system makes them highly reactive, capable of undergoing reactions that are not feasible with less electrophilic carbene counterparts. nih.govnih.gov
Characterization of Key Catalytic Intermediates
A significant body of research has focused on identifying and characterizing the transient species that populate the catalytic cycles involving this compound. These investigations, combining experimental techniques with computational studies, have provided invaluable insights into the reaction mechanisms.
Gold-Stabilized Carbene Intermediates (e.g., α-oxo gold carbenes, α-imino gold carbenes)
Gold-stabilized carbenes are pivotal intermediates in a wide range of gold-catalyzed reactions. rsc.org
α-Oxo Gold Carbenes : These species are typically generated via the gold-catalyzed oxidation of terminal alkynes. nih.govnih.gov However, α-oxo gold carbenes are known to be highly electrophilic and often behave more like carbocations, making them difficult to trap with external nucleophiles. nih.govnih.gov Computational studies have highlighted the instability of these species. duke.edu Research has shown that the choice of ligand is critical; while monodentate phosphines are often ineffective, specific bidentate ligands can temper the reactivity of the α-oxo gold carbene, allowing for controlled reactions. nih.gov This suggests that while this compound can generate these intermediates, their high reactivity presents challenges for selective intermolecular reactions.
α-Imino Gold Carbenes : In contrast, α-imino gold carbenes have proven to be more synthetically accessible and versatile intermediates. nih.govmdpi.com A significant advancement has been their generation from readily available and stable sulfilimines, which act as nitrene-transfer reagents in the presence of a gold catalyst. nih.govresearchgate.net These α-imino gold carbenes can be trapped by various nucleophiles, leading to the synthesis of diverse nitrogen-containing heterocycles. mdpi.com The reaction of ynamides with reagents like anthranils, catalyzed by Au(I), proceeds through an α-imino gold carbene intermediate, which then undergoes intramolecular capture to form complex indole (B1671886) structures. mdpi.com
| Carbene Type | Typical Precursor | Key Reactivity | Reference |
|---|---|---|---|
| α-Oxo Gold Carbene | Terminal Alkyne + Oxidant | Highly electrophilic; intramolecular reactions, cyclopropanation. | nih.govnih.gov |
| α-Imino Gold Carbene | Sulfilimine or Ynamide + N-source | Intermolecular trapping, C-H insertion, synthesis of N-heterocycles. | nih.govmdpi.com |
Gold Vinylidene Species
Mechanistic studies and theoretical calculations have provided strong evidence for the formation of gold vinylidene intermediates in reactions catalyzed by this compound. acs.orgnih.govnih.gov These species can be generated from terminal alkynes, particularly in reactions such as the facile cycloisomerization of (2-ethynylphenyl)alkynes. acs.orgnih.gov The reaction is proposed to be promoted by two molecules of the gold catalyst. The bulky BrettPhos ligand is believed to play a crucial role in sterically directing the reaction towards the formation of the vinylidene intermediate. acs.orgnih.gov
Unlike their more common rhodium and ruthenium counterparts, these gold vinylidenes are highly reactive. nih.govnih.gov They readily undergo a variety of transformations, including:
Intramolecular C(sp³)–H insertions
O–H insertions
N–H insertions
These insertion reactions are highly efficient, providing access to complex tricyclic furan- and pyrrole-fused structures. nih.gov The preference for O-H over C-H insertion has also been observed, highlighting the unique chemoselectivity of this intermediate. nih.gov
| Substrate Type | Reaction Type | Product Class | Reference |
|---|---|---|---|
| (2-Ethynylphenyl)alkyne | C(sp³)–H Insertion | Tricyclic Indenes | acs.orgnih.gov |
| Alkyne with pendant alcohol | O–H Insertion | Furan-fused Tricycles | nih.gov |
| Alkyne with pendant amine | N–H Insertion | Pyrrole-fused Tricycles | nih.gov |
Alkenylgold and Oxonium Intermediates
While less commonly isolated or characterized as stable species compared to carbenes and vinylidenes, alkenylgold and oxonium intermediates are implicated in various catalytic cycles.
Alkenylgold Intermediates : These species are often proposed as transient intermediates in reactions involving the nucleophilic attack on a gold-activated alkyne. The initial attack of a nucleophile (Nu) on the alkyne-Au complex can lead to an alkenylgold species, which can then undergo further transformations like protonolysis or reductive elimination.
Oxonium Intermediates : In the gold-catalyzed oxidation of alkynes to form α-oxo gold carbenes, an oxonium intermediate is often invoked. For instance, when using a sulfoxide (B87167) as the oxidant, the sulfoxide oxygen acts as a nucleophile, attacking the gold-activated alkyne. nih.gov This forms a transient oxonium species which then undergoes fragmentation, leading to the formation of the α-oxo gold carbene. nih.gov These intermediates are typically short-lived and represent a key step in the transfer of the oxygen atom from the oxidant to the alkyne substrate.
Proposed Mechanistic Pathways and Catalytic Cycles
The catalytic prowess of this compound stems from its ability to facilitate a variety of intricate chemical transformations. Mechanistic investigations have led to the proposal of several key pathways through which this catalyst operates. These pathways are not always mutually exclusive and can be influenced by the substrate, reaction conditions, and the specific nature of the ligand-metal interaction.
Intramolecular Nucleophilic Attack Pathways
A predominant mechanistic motif in gold catalysis involves the activation of a π-system (alkyne, allene (B1206475), or alkene) by the cationic gold center, rendering it susceptible to intramolecular nucleophilic attack. In the context of this compound, the bulky and electron-rich nature of the BrettPhos ligand modulates the electrophilicity of the gold center, influencing the efficiency and selectivity of this process.
The catalytic cycle typically begins with the coordination of the gold catalyst to the unsaturated carbon-carbon bond of the substrate. This π-activation polarizes the bond, making it highly electrophilic. A suitably positioned intramolecular nucleophile (e.g., an alcohol, amine, or arene) can then attack the activated π-system. This key step is often stereodetermining and leads to the formation of a new carbocyclic or heterocyclic ring. Subsequent protodeauration or other rearomatization steps regenerate the active catalyst and release the final product.
In the cycloisomerization of enynes, for instance, the gold(I) catalyst activates the alkyne moiety, triggering a nucleophilic attack from the tethered alkene. The steric bulk of the BrettPhos ligand can play a crucial role in directing the trajectory of this attack, thereby controlling the stereochemical outcome of the reaction.
Table 1: Influence of Phosphine Ligand on the Selectivity of Alkene-Allene Cycloaddition
| Ligand | Catalyst System | Product Ratio ([4+3]/[4+2]) |
| JohnPhos | JohnPhosAuCl/AgSbF6 | Predominantly [4+3] |
| 2,4-di-tert-butyl-phenylphosphite | (Phosphite)AuCl/AgSbF6 | Predominantly [4+2] |
This table illustrates how the choice of ligand can dramatically influence the outcome of a gold-catalyzed cycloaddition, highlighting the principle of ligand-controlled selectivity. While not BrettPhos, it demonstrates the significant impact of the phosphine ligand's electronic and steric properties on the reaction pathway, a principle that applies to BrettPhos as well. nih.gov
Carbenoid-Mediated Transformations
Gold carbenoids are highly reactive intermediates that can be generated from various precursors, such as diazo compounds or by the oxidation of alkynes. escholarship.orgresearchgate.net this compound has proven to be effective in catalyzing transformations that are proposed to proceed through such carbenoid intermediates. The steric hindrance provided by the BrettPhos ligand is thought to stabilize these otherwise transient species, allowing for controlled subsequent reactions. sigmaaldrich.comsigmaaldrich.com
The formation of a gold carbene can be initiated by the reaction of a suitable precursor with the gold catalyst. Once formed, these electrophilic carbenes can undergo a variety of transformations, including cyclopropanation, C-H insertion, and sigmatropic rearrangements. nih.govresearchgate.net The electronic properties of the BrettPhos ligand, being a strong σ-donor, can influence the electrophilicity of the carbene and thus its reactivity and selectivity. For example, in intramolecular nitrene transfer reactions using azides as a nitrene source, BrettPhosAuNTf2 has been shown to be a superior catalyst. sigmaaldrich.comsigmaaldrich.com
Table 2: Comparison of Catalysts in the Construction of 1,2-dihydrocyclopenta[a]indenes from Diynes
| Catalyst | Effectiveness | Proposed Intermediate |
| BrettPhosAuNTf2 | Optimal | Gold vinylidene |
| IPrAuNTf2 | Substantially less effective | Not specified |
This table highlights the superior performance of BrettPhosAuNTf2 in a reaction where a gold vinylidene, a type of carbenoid species, is invoked, underscoring the ligand's role in facilitating such transformations. sigmaaldrich.com
Oxidative Addition and Reductive Elimination in Gold Catalysis
While gold catalysis predominantly proceeds through Au(I) intermediates without a change in the formal oxidation state, the Au(I)/Au(III) redox cycle, involving oxidative addition and reductive elimination, has emerged as a powerful, albeit more challenging, mechanistic pathway. researchgate.netescholarship.orgnih.gov This pathway opens up possibilities for cross-coupling reactions that are traditionally the domain of metals like palladium. researchgate.netnih.gov
The catalytic cycle would initiate with the oxidative addition of a substrate (e.g., an aryl halide) to the Au(I) center to form a Au(III) intermediate. This step is often the bottleneck due to the high redox potential of the Au(I)/Au(III) couple. researchgate.netcore.ac.uk Subsequently, transmetalation or another C-H activation step introduces a second organic group to the Au(III) center. The cycle is completed by the reductive elimination of the two organic fragments, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the Au(I) catalyst.
While there is more extensive research on ligands like MeDalphos in promoting Au(I)/Au(III) catalysis, the electron-rich and sterically demanding nature of BrettPhos suggests its potential to facilitate such redox cycles by stabilizing the higher oxidation state of gold and influencing the rates of oxidative addition and reductive elimination. researchgate.netnih.gov Theoretical studies on related phosphine-ligated palladium systems have shown that ligands like BrettPhos can influence the rate-limiting step of the catalytic cycle, a principle that could extend to gold catalysis. nih.govacs.org
Table 3: Rate-Limiting Steps in Pd-Catalyzed Buchwald-Hartwig Amination with Different Ligands
| Ligand | Rate-Limiting Step |
| BrettPhos | Oxidative Addition |
| RuPhos | Reductive Elimination |
This table, from a study on palladium catalysis, illustrates how BrettPhos can influence the energetic landscape of a catalytic cycle involving oxidative addition and reductive elimination. While not a gold-catalyzed system, it provides insight into the potential role of BrettPhos in modulating such steps. nih.govacs.org
Ligand-Controlled Mechanistic Divergence
The choice of ligand in gold catalysis can have a profound impact on the reaction pathway, leading to different products from the same starting material under similar conditions. This phenomenon, known as ligand-controlled mechanistic divergence, is a testament to the subtle yet powerful influence of the ligand's steric and electronic properties. nih.gov
BrettPhos, with its specific steric bulk and electronic character, can steer a reaction down one mechanistic pathway over another. For example, in a reaction that could potentially proceed through either a concerted or a stepwise mechanism, the coordination of BrettPhos to the gold center can preferentially stabilize the transition state of one pathway, making it the dominant route.
Studies comparing a range of phosphine ligands have demonstrated that both steric and electronic factors can dictate the product distribution in gold-catalyzed cycloisomerizations. nih.gov For instance, in [4+3] vs. [4+2] cycloadditions, the outcome is highly dependent on the phosphine ligand used. By extension, the unique structural features of BrettPhos can be leveraged to achieve high selectivity for a desired product by favoring a specific mechanistic course.
Table 4: Ligand Influence on the Selectivity of a Gold-Catalyzed Cycloisomerization/Arylation of 1,6-Enynes
| Ligand | Product Selectivity (Ring-Open:Cyclopropanated) | Overall Yield (%) |
| JohnPhos | 4:1 | Not specified |
| AZPhos | 21:1 | 91 |
This table demonstrates how a change in the phosphine ligand can significantly enhance the selectivity of a reaction, supporting the principle of ligand-controlled mechanistic divergence. nih.gov
Influence of Reaction Parameters on Mechanism and Selectivity
Beyond the intrinsic properties of the catalyst, external factors can play a critical role in determining the mechanistic pathway and the ultimate outcome of a reaction catalyzed by this compound.
Counterion Effects on Ion-Pair Dissociation and Catalytic Activity
In cationic gold catalysis, the counterion, while not directly bonded to the metal in the catalytically active species, can exert a significant influence on the reaction. The nature of the counterion affects the degree of ion-pair dissociation, which in turn impacts the electrophilicity and availability of the cationic gold center.
The bis(trifluoromethanesulfonyl)imide (NTf2-) anion in this compound is a large, weakly coordinating anion. researchgate.netnih.gov This property is crucial for its effectiveness in catalysis. A weakly coordinating counterion promotes the dissociation of the ion pair in solution, leading to a more "naked" and therefore more electrophilic and catalytically active cationic gold species. This increased activity can accelerate the rate-determining step of the catalytic cycle, often the initial activation of the substrate.
The degree of ion-pairing can be influenced by the solvent polarity. In more polar solvents, the dissociation of the [BrettPhosAu]+[NTf2]- ion pair is favored, leading to higher catalytic activity. Conversely, in less polar solvents, the ion pair may be more tightly associated, potentially leading to lower reactivity. The counterion can also play a role in stabilizing key intermediates or transition states, further influencing the reaction mechanism and selectivity.
Table 5: Relative Ligand Binding Energies of Substituted Phosphine Ligands to Gold Clusters
| Ligand Order of Increasing Binding Energy |
| PMe3 < PPhMe2 < PPh2Me < PPh3 < PPh2Cy < PPhCy2 < PCy3 |
This table illustrates the effect of phosphine ligand substitution on the binding energy to gold clusters, which is a factor in catalyst stability and reactivity. The electron-donating ability of the phosphine correlates with the binding energy. researchgate.netosti.gov
Role of External Oxidants and Additives in Turnover and Selectivity
The catalytic cycle of BrettPhos AuNTf₂ in oxidative cyclizations fundamentally relies on the presence of an external oxidant to facilitate the key gold(I)/gold(III) redox cycle. This process enables the formation of a reactive α-oxo gold carbene intermediate from an alkyne substrate, which is a crucial step for subsequent intramolecular reactions.
Detailed research into the synthesis of chiral azetidin-3-ones via the gold-catalyzed oxidative cyclization of N-propargylsulfonamides has provided significant insights into the role of the oxidant. In this specific transformation, various N-oxides were screened to identify the optimal external oxidant for catalytic turnover and product yield. The choice of oxidant was found to be critical for the reaction's success, with substituted quinoline (B57606) N-oxides demonstrating superior performance over pyridine (B92270) N-oxides.
Initial screenings revealed that while simpler oxidants like pyridine N-oxide were competent, they often resulted in lower yields. The breakthrough came with the use of 8-alkyl-substituted quinoline N-oxides. Specifically, 8-ethylquinoline (B27807) N-oxide was identified as a superior oxidant, leading to significantly improved reaction yields. Another effective oxidant identified during these investigations was 3,5-dichloropyridine (B137275) N-oxide. The data from these screening studies underscore the direct impact of the oxidant's electronic and steric properties on the efficiency of the catalytic cycle.
Below is a data table summarizing the effect of different oxidants on the yield of the desired azetidinone product in the BrettPhos AuNTf₂ catalyzed oxidative cyclization.
Table 1: Evaluation of Different Oxidants
| Entry | Oxidant | Yield (%) |
|---|---|---|
| 1 | Pyridine N-oxide | 45 |
| 2 | 8-Methylquinoline N-oxide | 75 |
| 3 | 8-Ethylquinoline N-oxide | 81 |
The data clearly indicates that the structure of the N-oxide oxidant plays a pivotal role in the catalytic efficiency of BrettPhos AuNTf₂. The enhanced performance of 8-substituted quinoline N-oxides suggests that steric bulk and electronic modifications on the oxidant can fine-tune the reactivity of the gold center, leading to higher turnover rates and improved product formation.
Solvent Effects on Reaction Efficiency and Product Distribution
The solvent medium is another critical parameter that profoundly influences the efficiency and outcome of catalytic reactions mediated by BrettPhos AuNTf₂. The solvent can affect catalyst solubility, substrate stability, and the stabilization of transition states and reactive intermediates.
In the context of the enantioselective synthesis of azetidin-3-ones, a systematic evaluation of various solvents was conducted to determine the optimal reaction environment. The choice of solvent was shown to have a dramatic effect on the reaction yield, highlighting the importance of the solvent's polarity and coordinating ability.
The screening process involved a range of common organic solvents with varying dielectric constants and coordinating properties. Non-polar solvents such as toluene (B28343) and weakly coordinating chlorinated solvents were tested alongside more polar and coordinating solvents. The results demonstrated that chlorinated solvents, particularly 1,2-dichloroethane (B1671644) (DCE), provided the highest yields of the desired product. In contrast, reactions performed in toluene resulted in significantly lower yields, while the use of highly polar solvents like acetonitrile (B52724) (MeCN) or coordinating solvents like tetrahydrofuran (B95107) (THF) were also found to be less effective.
The superior performance of DCE suggests that a solvent with moderate polarity and low coordinating ability is ideal for this transformation. It is hypothesized that such a solvent effectively dissolves the catalyst and substrates without strongly coordinating to the cationic gold center, which could otherwise inhibit its catalytic activity.
The following interactive data table presents the results of the solvent screening for the BrettPhos AuNTf₂ catalyzed oxidative cyclization.
Table 2: Evaluation of Different Solvents
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Toluene | 42 |
| 2 | Tetrahydrofuran (THF) | 55 |
| 3 | Acetonitrile (MeCN) | 60 |
| 4 | 1,2-Dichloroethane (DCE) | 81 |
These findings collectively illustrate that the catalytic performance of BrettPhos AuNTf₂ is highly sensitive to the reaction environment. Careful selection of both the external oxidant and the solvent is paramount to achieving high efficiency and selectivity in syntheses utilizing this advanced gold catalyst.
Computational and Theoretical Chemistry Studies of Brettphos Auntf2
Application of Density Functional Theory (DFT) in Mechanistic Elucidation
Density Functional Theory has proven to be an invaluable tool for understanding the intricate mechanisms of reactions catalyzed by BrettPhos AuNTf2. DFT calculations allow for the detailed exploration of potential energy surfaces, identification of transient intermediates, and determination of rate-limiting steps, offering a molecular-level understanding that complements experimental observations.
Investigation of Reaction Pathways and Transition States
A notable application of DFT in the study of this compound catalysis is in the elucidation of the formation of gold vinylidene intermediates. sigmaaldrich.comacs.org Theoretical calculations on the cycloisomerization of (2-ethynylphenyl)alkynes, a reaction promoted by two molecules of this compound, have revealed a complex, bifurcated reaction pathway leading to the gold vinylidene species. sigmaaldrich.comacs.org This pathway involves the initial formation of an alkynylgold intermediate, facilitated by a weak base, with the bulky BrettPhos ligand playing a crucial role in sterically steering the reaction towards the vinylidene intermediate. sigmaaldrich.comacs.org
Furthermore, DFT studies on palladium-catalyzed Buchwald-Hartwig amination using the BrettPhos ligand have provided valuable data on activation energy barriers for key elementary steps. acs.orgnih.gov In a model reaction, the activation energy barrier for the oxidative addition step was calculated to be 23.3 kcal/mol, while the reductive elimination step had a barrier of 19.8 kcal/mol. rsc.org While this study was conducted on a palladium system, the calculated energetics of the BrettPhos ligand provide a foundational understanding of its behavior in transition metal catalysis.
Table 1: Calculated Activation Energy Barriers for Elementary Steps in a Model Pd-BrettPhos Catalyzed Amination
| Elementary Step | Activation Energy (kcal/mol) |
| Oxidative Addition | 23.3 |
| Reductive Elimination | 19.8 |
Note: Data from a DFT study on a palladium-catalyzed system. rsc.org
Computational Prediction of Regioselectivity and Enantioselectivity
While explicit computational studies predicting the regioselectivity and enantioselectivity of reactions catalyzed specifically by this compound are not extensively detailed in the available literature, the principles of using DFT for such predictions in gold catalysis are well-established. nih.govresearchgate.net The steric and electronic properties of the BrettPhos ligand are expected to be the primary determinants of selectivity.
Computational models can be employed to calculate the transition state energies for the formation of different regioisomers or enantiomers. The relative energies of these transition states can then be used to predict the major product of the reaction. For instance, in a hypothetical reaction where a nucleophile can attack two different positions on a substrate activated by this compound, DFT could be used to model the two corresponding transition states. A lower calculated activation energy for one pathway would suggest it is the kinetically favored and therefore the major reaction channel. nih.gov
Computational Analysis of Gold-Ligand Interactions
The interaction between the gold center and the BrettPhos ligand is fundamental to the catalyst's stability and reactivity. Computational methods have been instrumental in quantifying both the steric and electronic aspects of this interaction.
Quantification of Steric Parameters (e.g., Buried Volume, %VBur)
The steric bulk of the BrettPhos ligand is a defining characteristic that significantly influences the catalytic activity of the this compound complex. sigmaaldrich.com One of the most effective ways to quantify this steric hindrance is through the calculation of the percent buried volume (%VBur). This parameter measures the percentage of the space around the metal center that is occupied by the ligand. ucla.edu
Electronic Structure Analysis and its Impact on Catalytic Performance
The electronic properties of the BrettPhos ligand, characterized by its electron-rich nature, are crucial to the catalytic performance of this compound. DFT calculations have been employed to analyze the electronic structure of the BrettPhos ligand in the context of transition metal complexes.
In a comparative DFT study of Pd-BrettPhos and Pd-RuPhos, it was determined that the Pd-BrettPhos system is more electron-rich. rsc.org This increased electron density at the metal center can influence the rates of different steps in the catalytic cycle. For example, a more electron-rich metal center is generally thought to facilitate oxidative addition and reductive elimination steps. acs.orgnih.gov The electronic nature of the ligand can be further probed by analyzing properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the complex, which can provide insights into its reactivity and stability.
In Silico Catalyst Design and Optimization Strategies
The insights gained from computational studies of this compound and related systems pave the way for the in silico design and optimization of new gold catalysts. By systematically modifying the structure of the phosphine (B1218219) ligand in a computational model, it is possible to predict how these changes will affect the catalyst's steric and electronic properties, and consequently its catalytic activity and selectivity. nih.govmdpi.com
For example, DFT calculations could be used to screen a virtual library of BrettPhos analogues with different substituents on the biaryl backbone. By calculating key descriptors such as the %VBur and the HOMO-LUMO gap for each analogue complexed with gold, researchers can identify promising candidates for synthesis and experimental testing. This computational pre-screening can significantly accelerate the discovery of new and improved catalysts by focusing experimental efforts on the most promising leads. nih.govmdpi.com The modular nature of ligands like BrettPhos makes them particularly amenable to such in silico design strategies, allowing for the fine-tuning of catalyst properties for specific applications. mdpi.com
Catalyst Stability, Recyclability, and Sustainability Aspects
Assessment of Catalyst Robustness and Longevity in Homogeneous Catalysis
The robustness and longevity of a catalyst are critical factors in homogeneous catalysis, directly impacting its efficiency and economic viability. BrettPhos AuNTf2, a cationic gold(I) complex, benefits from its sterically demanding BrettPhos ligand. This steric bulk around the gold center enhances the stability of the electrophilic metal, contributing to a longer catalyst lifetime. This increased stability is crucial for facilitating challenging reactions by minimizing side reactions that can lead to catalyst deactivation.
The stability of gold catalysts is a significant area of research, as they can be prone to deactivation through various pathways, including reduction to catalytically inactive gold(0) nanoparticles. mdpi.com The design of the BrettPhos ligand, with its bulky and electron-rich nature, helps to mitigate these deactivation pathways, rendering the catalyst more robust compared to those with less sterically hindered ligands.
Research has shown that the choice of ligand plays a pivotal role in the stability and, consequently, the catalytic activity of gold complexes. For instance, in palladium-catalyzed amination reactions, the stability of catalysts employing BrettPhos-like ligands was found to be a limiting factor at room temperature, with ligand displacement by substrates leading to dormant palladium complexes. researchgate.net While this observation is in a different catalytic system, it highlights the general importance of ligand design in maintaining catalyst integrity throughout the catalytic cycle.
Development of Recyclable Gold Catalysts and Heterogenized Systems
The development of recyclable catalytic systems is a key aspect of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. While this compound is primarily used in homogeneous catalysis, the principles of catalyst recycling are highly relevant. The recovery of precious metal catalysts from reaction mixtures is often a critical step for the economic viability of a process. researchgate.net
One approach to catalyst recyclability is through heterogenization, where the homogeneous catalyst is immobilized on a solid support. This allows for easier separation of the catalyst from the reaction products and unreacted starting materials. Various supports, such as metal-organic frameworks (MOFs), polymers, and metal oxides, have been explored for the immobilization of gold nanoparticles and complexes. mdpi.commdpi.com These supports can prevent the agglomeration of metal nanoparticles and enhance catalyst stability. mdpi.com
For instance, a metal-organic framework has been used to selectively extract and stabilize gold species, which then demonstrated high catalytic activity and could be reused multiple times with only a minor decrease in yield. mdpi.com While specific examples of heterogenized this compound are not prevalent in the reviewed literature, the strategies employed for other gold catalysts provide a blueprint for developing recyclable systems based on this ligand. Encapsulation of hydrophobic gold catalysts within amphiphilic polymers to form "polyzymes" is another innovative approach to create stable and reusable catalysts for reactions in aqueous environments. mdpi.com
Evaluation of Atom Economy and Overall Reaction Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgwikipedia.orgsavemyexams.com It provides a theoretical measure of how much of the starting material is incorporated into the final product, with the ideal being 100%. wikipedia.org Gold-catalyzed reactions, in general, are known for their ability to facilitate complex transformations under mild conditions, often proceeding with high atom economy. rsc.orgresearchgate.net
Addition reactions, which are frequently catalyzed by gold complexes, are inherently atom-economical as all the atoms of the reactants are incorporated into the single product. acs.orgsavemyexams.com For example, the gold-catalyzed hydration of alkynylsulfones to β-ketosulfones is described as a 100% atom-economic route. rsc.org
| Reaction | Catalyst System | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Monoarylation of Octylamine with 4-Chloroanisole | Pd/Bisphosphine | 0.1 | 48 h | Not specified |
| Monoarylation of Hexylamine with 4-Chloroanisole | Pd/BrettPhos | 0.05 | 1 h | Excellent |
Comparison of Activation Methods: Silver-Free vs. Silver-Based Gold(I) Precatalyst Activation
Gold(I) chloride complexes are common and stable precatalysts that typically require activation by halide abstraction to become catalytically active. researchgate.netacs.org The conventional method for this activation involves the use of silver salts, such as silver triflimide (AgNTf2), to sequester the chloride ion. researchgate.netznaturforsch.com However, this approach has several drawbacks. Silver salts can be light-sensitive and hygroscopic, and the presence of silver ions can sometimes negatively impact the reaction outcome, a phenomenon known as the "silver effect". researchgate.netresearchgate.net Silver can form off-cycle intermediates with the active gold species, reducing the catalyst's concentration and activity. researchgate.net
These disadvantages have spurred the development of silver-free activation methods. researchgate.netznaturforsch.com One successful strategy is the synthesis of well-defined cationic gold(I) complexes with non-coordinating anions, such as this compound, where the triflimide (NTf2) anion is already in place, obviating the need for in-situ halide abstraction with a silver salt. znaturforsch.com
Other silver-free approaches include the use of alternative chloride scavengers, the design of self-activating gold(I) chloride complexes with specialized ligands, and activation through hydrogen bonding. researchgate.netacs.orgcore.ac.uk For example, squaramides have been shown to activate gold(I) chloride complexes through intermolecular hydrogen bonding, providing an efficient catalytic system for various heterocyclizations. acs.orgcore.ac.uk
The move towards silver-free gold catalysis is driven by the desire to eliminate the unpredictable effects of silver, improve reproducibility, and simplify reaction work-up. znaturforsch.comresearchgate.net While silver can sometimes have a positive effect on reactivity, the development of robust, silver-free protocols is a significant advancement in the field of gold catalysis. researchgate.net
| Activation Method | Advantages | Disadvantages |
|---|---|---|
| Silver-Based (e.g., AgNTf2) | Effective chloride abstraction | "Silver effect" (potential for negative impact on reaction), light sensitivity, hygroscopic, complicates work-up |
| Silver-Free (e.g., pre-formed this compound) | Avoids "silver effect", improved reproducibility, cleaner reaction profiles | Requires synthesis of the pre-catalyst |
| Silver-Free (e.g., H-bonding activation) | Avoids silver, utilizes co-catalysts | May require specific solvents or co-catalysts |
Future Perspectives and Unresolved Challenges in Brettphos Auntf2 Catalysis
Exploration of Novel Synthetic Methodologies and Reactivity Modes
A key area of future development lies in uncovering new synthetic methods and understanding novel modes of reactivity for BrettPhos AuNTf2. The unique steric and electronic properties of the BrettPhos ligand have already enabled reactions that are less efficient with other gold catalysts. sigmaaldrich.com Further research into its catalytic behavior is expected to unveil unprecedented transformations.
Detailed research has identified unique reactivity for this compound. For instance, in the construction of 1,2-dihydrocyclopenta[a]indenes from diynes, a novel gold vinylidene species is believed to be involved, a pathway not as effectively facilitated by other catalysts like IPrAuNTf2. sigmaaldrich.com Another innovative application is the intramolecular nitrene transfer, which utilizes an azido (B1232118) group as the nitrene source to form bicyclic pyrroles. sigmaaldrich.comsigmaaldrich.com These examples underscore the potential for this compound to mediate unique chemical pathways, and future research will likely continue to uncover new and synthetically valuable reactivity modes.
Expansion of Substrate Scope and Enhanced Functional Group Tolerance
While this compound has shown efficacy in certain reactions, a comprehensive understanding of its substrate scope and functional group tolerance is still evolving. Future work will need to systematically investigate the performance of this catalyst with a wider array of substrates and in the presence of various functional groups.
In the gold-catalyzed homodimerization of aliphatic terminal alkynes, this compound has demonstrated its capability, although other bulky phosphine (B1218219) gold catalysts like tBuXPhosAuNTf2 were found to be more effective under optimized conditions. nih.gov Nevertheless, the study provided valuable insights into the catalyst's tolerance for certain functional groups. The reaction proceeds efficiently with substrates containing sulfide, phenyl, imide, and ester functionalities, highlighting a degree of functional group compatibility. nih.gov
Table 1: Substrate Scope in the Gold-Catalyzed Homodimerization of Aliphatic Terminal Alkynes with this compound nih.gov
| Substrate | Functional Group | Yield of Dimer Product |
|---|---|---|
| Alkyne with sulfide | Sulfide | Good |
| Alkyne with phenyl | Phenyl | Good |
| Alkyne with imide | Imide | Good |
| Alkyne with ester | Ester | Good |
Note: This table is based on findings that indicate the successful incorporation of these functional groups into aliphatic terminal alkynes without significantly compromising reaction efficiency.
Further expansion of the substrate scope beyond alkynes is a critical challenge. Investigating the catalyst's performance in reactions involving allenes, enynes, and other unsaturated systems will be crucial for broadening its synthetic utility.
Advances in Asymmetric Catalysis Utilizing Chiral BrettPhos Derivatives
The development of asymmetric catalytic systems is a cornerstone of modern organic synthesis. This compound has already demonstrated its potential in this arena. In a notable example, the catalyst is highly effective in the final oxidative cyclization step for the synthesis of enantioenriched azetidinones, achieving up to 99% enantiomeric excess (ee). sigmaaldrich.comsigmaaldrich.com This highlights the ability of the ligand's steric bulk to create a chiral environment that influences the stereochemical outcome of a reaction.
However, a significant unresolved challenge is the development and application of chiral derivatives of BrettPhos itself. Currently, there is a notable lack of literature describing the synthesis and use of BrettPhos analogues that possess inherent chirality, either in the biaryl backbone or at the phosphorus atom. The creation of such chiral derivatives could unlock new possibilities in asymmetric gold catalysis, potentially leading to higher enantioselectivities and broader substrate scopes for a range of transformations. Future research in this area would involve the design and synthesis of these novel chiral ligands and the evaluation of their corresponding gold complexes in various asymmetric reactions.
Integration of this compound Catalysis into Continuous Flow Systems and Industrial Processes
The translation of catalytic systems from laboratory-scale batch reactions to industrial-scale continuous flow processes is a major goal for sustainable and efficient chemical manufacturing. While improved and safer methods for the large-scale synthesis of the BrettPhos ligand have been developed, making it more accessible for industrial use, the integration of the this compound catalyst complex into such systems remains a significant hurdle. nih.gov
Currently, there is a scarcity of published research on the application of this compound in continuous flow environments. The development of immobilized versions of the catalyst, for instance by anchoring it to a solid support, would be a critical step towards its use in flow reactors. mit.edumit.eduresearchgate.netnih.gov This would facilitate catalyst separation and recycling, a key requirement for industrial applications. Future work should focus on developing robust methods for catalyst immobilization and evaluating the performance and stability of the heterogeneous catalyst in continuous flow setups. Overcoming these challenges will be essential for realizing the full industrial potential of this compound catalysis.
Synergistic Catalysis Involving this compound and Other Metal Complexes (e.g., Pd, Rh, Ir)
Synergistic catalysis, where two or more different catalysts work in concert to enable a transformation not possible with a single catalyst, represents a frontier in chemical synthesis. The unique properties of this compound make it an intriguing candidate for use in such dual-catalytic systems. However, the exploration of synergistic catalysis involving this compound and other transition metal complexes, such as those of palladium, rhodium, or iridium, is still in its infancy.
There is currently a lack of documented examples of this compound being used in synergistic catalytic cycles with rhodium or iridium complexes. matthey.comresearchgate.netnih.govsemanticscholar.orgresearchgate.net The development of such systems could lead to novel reaction pathways and provide access to complex molecular architectures in a more efficient manner. For instance, a dual-catalytic system could combine the unique reactivity of gold(I) towards alkynes with the cross-coupling capabilities of palladium or the hydrogenation activity of rhodium or iridium. A significant challenge in this area is the potential for catalyst deactivation or interference between the different metal centers. Future research will need to focus on designing compatible catalytic systems and exploring their application in novel multi-component reactions.
Q & A
Q. What are the primary applications of BrettPhos AuNTf₂ in catalytic C–N cross-coupling reactions, and how does it address limitations of earlier catalyst systems?
BrettPhos AuNTf₂ is a gold(I)-based catalyst system that enables selective monoarylation of primary aliphatic amines and anilines with aryl mesylates and chlorides. Its key advantage lies in suppressing β-hydride elimination, a common side reaction in palladium-catalyzed systems, thereby improving selectivity and yield . For example, it achieves high turnover numbers (TON > 1,000) in reactions with methylamine, a substrate previously challenging to functionalize selectively .
Q. What experimental protocols are recommended for synthesizing and characterizing BrettPhos AuNTf₂?
Synthesis involves reacting BrettPhos (a bulky biarylphosphine ligand) with AuCl, followed by anion exchange with NaNTf₂. Characterization requires multinuclear NMR (³¹P and ¹⁹F) to confirm ligand coordination and counterion identity. Purity should be verified via elemental analysis, and catalytic activity validated using standardized coupling reactions (e.g., methylamine arylation) with GC-MS or HPLC to quantify yields .
Q. How does the steric bulk of BrettPhos influence catalytic performance in aryl amination?
The ligand’s steric profile stabilizes the active Au(I) species during oxidative addition, preventing premature decomposition. This bulk also restricts undesired coordination pathways, favoring productive C–N bond formation. Kinetic studies show a 10-fold increase in reaction rates compared to less hindered ligands like PPh₃ .
Advanced Research Questions
Q. What strategies optimize reaction conditions for BrettPhos AuNTf₂ in substrates prone to competing elimination or oxidation?
- Temperature control : Lower temperatures (40–60°C) mitigate side reactions in thermally sensitive substrates.
- Solvent selection : Non-polar solvents (toluene) enhance selectivity by reducing ionic byproduct formation.
- Additives : Silver salts (Ag₂O) scavenge halides, preventing catalyst poisoning . High-throughput screening (HiTEA) can identify optimal conditions for novel substrates, with BrettPhos Pd G1 identified as a critical variable in ArBr + 1° amine systems .
Q. How do contradictory data on catalyst stability in oxidative environments arise, and how can they be resolved?
Discrepancies often stem from trace oxygen or moisture in reaction setups. Use rigorous Schlenk techniques or glovebox conditions to isolate Au(I) species. Redox titration and in-situ XAFS can monitor oxidation states during catalysis. For example, BrettPhos AuNTf₂ degrades above 100°C in air but remains stable under inert atmospheres .
Q. What computational or spectroscopic methods elucidate the mechanistic role of the NTf₂⁻ counterion in BrettPhos AuNTf₂?
DFT calculations reveal NTf₂⁻ stabilizes the Au(I) center via weak Au–F interactions, lowering the activation barrier for oxidative addition. Raman spectroscopy detects shifts in ν(S=O) and ν(CF₃) modes, confirming anion participation in transition states .
Q. How can researchers reconcile low yields in aryl chloride couplings despite BrettPhos AuNTf₂’s reported efficiency?
Aryl chlorides require higher catalyst loadings (5 mol%) and longer reaction times due to slower oxidative addition. Substrate electronic effects also play a role: electron-deficient chlorides show 80% yields, while electron-rich analogs drop to 50%. Adjusting base strength (e.g., Cs₂CO₃ vs. K₃PO₄) improves performance .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing high-throughput experimental data (HiTEA) involving BrettPhos AuNTf₂?
Use multivariate analysis (e.g., PCA or random forest models) to identify key variables (ligand, substrate class, solvent). For sub-datasets like ArCl + 1° amines, hierarchical clustering reveals reaction groups where BrettPhos dominates variable importance scores (>90% contribution) .
Q. How should researchers validate reproducibility in BrettPhos AuNTf₂-catalyzed reactions?
- Internal validation : Triplicate runs with control substrates (e.g., 4-bromotoluene + benzylamine) to ensure ±5% yield variance.
- External validation : Cross-check with published procedures (e.g., Hartwig’s 2015 protocol) and share raw NMR/GC data in supplementary materials .
Q. What are best practices for integrating BrettPhos AuNTf₂ into tandem catalytic systems (e.g., Au/Pd dual catalysis)?
Phase-transfer strategies (e.g., micellar catalysis) prevent ligand interference. Kinetic studies must establish rate-limiting steps: BrettPhos AuNTf₂ excels in C–N bond formation but may require Pd(0) regeneration steps for sequential C–C coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
